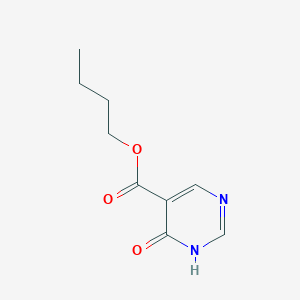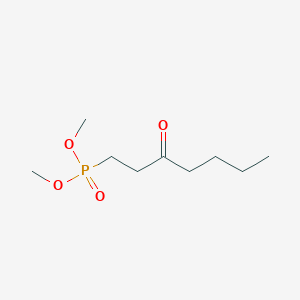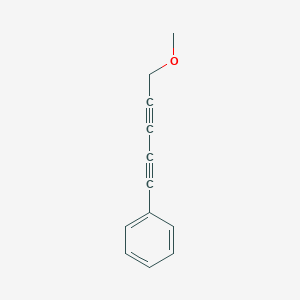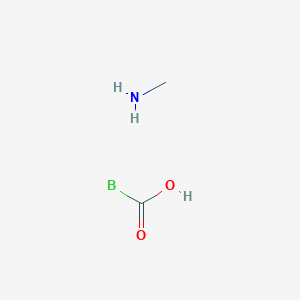![molecular formula C20H20N2OS B14363000 3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine CAS No. 90174-28-0](/img/structure/B14363000.png)
3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: 2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidine and 3-bromomethylpyridine.
Conditions: The reaction is performed in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF), at a temperature of 80-90°C.
Product: 3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the thiazolidine and pyridine rings.
-
Step 1: Formation of the Thiazolidine Ring
Reactants: 2-Methoxynaphthalene, cysteine, and formaldehyde.
Conditions: The reaction is carried out in an acidic medium, typically using hydrochloric acid, at a temperature of around 60-70°C.
Product: 2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidine.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures (25-50°C).
-
Reduction: : Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures (0-25°C).
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methylene group adjacent to the pyridine ring.
Reagents: Alkyl halides, acyl chlorides.
Conditions: Presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors. This makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their pharmacological properties. Preliminary studies suggest that these derivatives may exhibit significant therapeutic effects, including antimicrobial, antifungal, and antiviral activities.
Industry
In the materials science industry, the compound is being investigated for its potential use in the development of novel materials with unique electronic and optical properties. This includes applications in organic electronics, photovoltaics, and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways, affecting processes such as inflammation and cell proliferation.
Receptors: It can bind to receptors on cell surfaces, triggering or blocking signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidine: Lacks the pyridine ring, making it less versatile in terms of functionalization.
3-(2-Naphthyl)-1,3-thiazolidine: Similar structure but without the methoxy group, affecting its electronic properties.
3-{[2-(2-Hydroxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine: Hydroxy group instead of methoxy, altering its reactivity and solubility.
Uniqueness
3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90174-28-0 |
|---|---|
分子式 |
C20H20N2OS |
分子量 |
336.5 g/mol |
IUPAC名 |
2-(2-methoxynaphthalen-1-yl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C20H20N2OS/c1-23-18-9-8-16-6-2-3-7-17(16)19(18)20-22(11-12-24-20)14-15-5-4-10-21-13-15/h2-10,13,20H,11-12,14H2,1H3 |
InChIキー |
AWUBDPNJEGXFDS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3N(CCS3)CC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14362925.png)
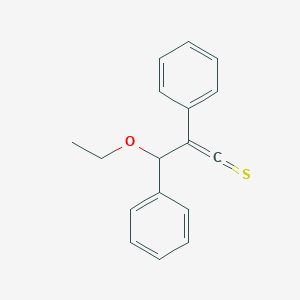
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)




![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)


